molecular formula C5H3Cl2NO B1321423 4,6-dichloropyridin-2(1H)-one CAS No. 68963-75-7

4,6-dichloropyridin-2(1H)-one

Cat. No.: B1321423
CAS No.: 68963-75-7
M. Wt: 163.99 g/mol
InChI Key: JPCAMLFCVLYRMG-UHFFFAOYSA-N
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Description

4,6-Dichloropyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H3Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a keto group at the 2 position. This compound is of significant interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

The primary target of 4,6-dichloropyridin-2(1H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . By inhibiting FGFRs, this compound disrupts these pathways, leading to a decrease in tumor growth and progression .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability

Result of Action

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These results suggest that the compound could have potent anti-cancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloropyridin-2(1H)-one typically involves the chlorination of pyridin-2(1H)-one. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{Pyridin-2(1H)-one} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloropyridin-2(1H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Oxidation: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridin-2(1H)-one derivatives.

    Reduction: Formation of 4,6-dichloro-2-hydroxypyridine.

    Oxidation: Formation of 4,6-dichloropyridine-2,3-dione.

Scientific Research Applications

4,6-Dichloropyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the design of biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

    2,6-Dichloropyridine: Lacks the keto group at the 2 position.

    4,6-Dichloropyrimidine: Contains a nitrogen atom at the 1 position instead of a keto group.

    4,6-Dichloro-2-hydroxypyridine: The keto group is replaced by a hydroxyl group.

Uniqueness: 4,6-Dichloropyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both chlorine atoms and a keto group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4,6-dichloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCAMLFCVLYRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617730
Record name 4,6-Dichloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68963-75-7
Record name 4,6-Dichloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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